molecular formula C3H6ClIO B6291365 (2R)-1-Chloro-3-iodo-propan-2-ol CAS No. 2484878-87-5

(2R)-1-Chloro-3-iodo-propan-2-ol

Cat. No.: B6291365
CAS No.: 2484878-87-5
M. Wt: 220.44 g/mol
InChI Key: NNKLXTNMYBPXIB-GSVOUGTGSA-N
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Description

(2R)-1-Chloro-3-iodo-propan-2-ol: is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a three-carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Chloro-3-iodo-propan-2-ol typically involves the halogenation of a suitable precursor. One common method is the reaction of (2R)-1,3-propanediol with thionyl chloride (SOCl2) to introduce the chlorine atom, followed by iodination using iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-Chloro-3-iodo-propan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of 1,3-dihydroxypropane or 1-amino-3-iodo-propan-2-ol.

    Oxidation: Formation of 3-iodopropanal or 3-iodopropanone.

    Reduction: Formation of propane derivatives.

Scientific Research Applications

Chemistry: (2R)-1-Chloro-3-iodo-propan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its halogen atoms can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-Chloro-3-iodo-propan-2-ol depends on its specific application. In biological systems, the compound may interact with cellular targets through its halogen atoms, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

    (2R)-1-Chloro-3-bromo-propan-2-ol: Similar structure but with a bromine atom instead of iodine.

    (2R)-1-Chloro-3-fluoro-propan-2-ol: Similar structure but with a fluorine atom instead of iodine.

    (2R)-1-Chloro-3-chloro-propan-2-ol: Similar structure but with two chlorine atoms.

Uniqueness: The presence of both chlorine and iodine atoms in (2R)-1-Chloro-3-iodo-propan-2-ol provides unique reactivity compared to its analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in reactions requiring selective halogenation or nucleophilic substitution.

Properties

IUPAC Name

(2R)-1-chloro-3-iodopropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClIO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKLXTNMYBPXIB-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CI)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CI)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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